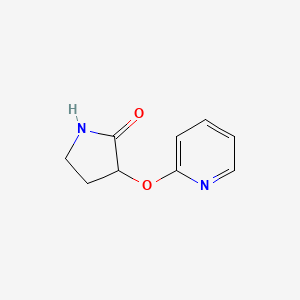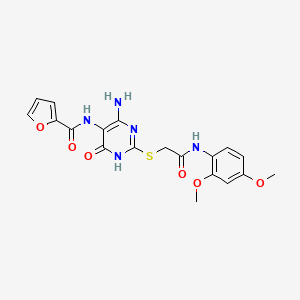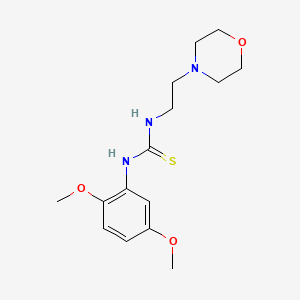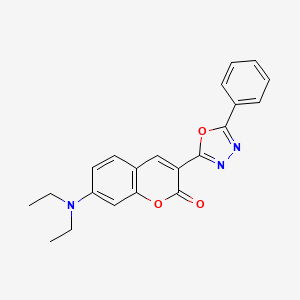
3-(Pyridin-2-yloxy)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Pyridin-2-yloxy)pyrrolidin-2-one” is a compound that belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones (γ-lactams) are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This selective synthesis is achieved via the cascade reactions of N-substituted piperidines .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Applications De Recherche Scientifique
Docking and QSAR Studies for Kinase Inhibitors
One significant application of related compounds involves docking and quantitative structure-activity relationship (QSAR) studies for c-Met kinase inhibitors. A study by Caballero et al. (2011) focused on docking of derivatives complexed with c-Met kinase to analyze the molecular features contributing to high inhibitory activity. The study utilized QSAR methods, including Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), to predict biological activities of the inhibitors, highlighting the importance of these compounds in understanding and designing kinase inhibitors (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Organocatalysis
Derivatives of pyrrolidin-2-one have been found effective as organocatalysts in asymmetric Michael addition reactions, as evidenced by Cui Yan-fang's research. This study highlights the role of hydrogen bonding between the catalyst and reactants, such as β-nitrostyrene, contributing to good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis of Biologically Active Molecules
Research by Rubtsova et al. (2020) emphasizes the synthesis of pyrrolidin-2-ones derivatives as a promising class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The study focuses on introducing various substituents into the nucleus of pyrrolidin-2-ones to synthesize new medicinal molecules with improved biological activity (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting the versatility of these compounds in creating a variety of substituents for synthetic methods and their use in biomedical fields. This review underscores the broad applicability of heterocyclic compounds in medicine and biology (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Electrochemical Synthesis and Properties
A study by Mert, Demir, and Cihaner (2013) on the electrochemical synthesis of N-linked polybispyrroles based on pyrrolidin-2-one derivatives explored their electrochromic and ion receptor properties. This research demonstrates the potential of these compounds in applications such as metal recovery and ion sensors due to their strong stability and reversible redox process (Mert, Demir, & Cihaner, 2013).
Mécanisme D'action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include this compound, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process might influence the interaction of the compound with its targets.
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidin-2-one derivatives are known to have diverse biological activities, suggesting that they may have various significant molecular and cellular effects .
Action Environment
The selectivity of pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive . This suggests that environmental factors such as the presence of specific oxidants and additives may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
3-pyridin-2-yloxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9-7(4-6-11-9)13-8-3-1-2-5-10-8/h1-3,5,7H,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRSJJRMXHOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2922875.png)
![N-cyclopentyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2922876.png)






![Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2922888.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)